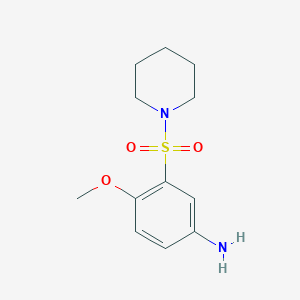

4-Methoxy-3-(piperidine-1-sulfonyl)-phenylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxy-3-(piperidine-1-sulfonyl)-phenylamine is a useful research compound. Its molecular formula is C12H18N2O3S and its molecular weight is 270.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agonistic Activity on Beta-3 Adrenergic Receptors

A study conducted by Hu et al. (2001) focused on the development of novel (4-piperidin-1-yl)-phenyl sulfonamides, demonstrating their potent full agonistic activity on human beta(3)-adrenergic receptors. These compounds showed significant selectivity over beta(1)- and beta(2)-adrenergic receptors, indicating their potential in targeted therapeutic applications [Hu et al., 2001].

Potential as Serotonin 4 Receptor Agonists

Sonda et al. (2004) synthesized a series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, showing their effectiveness as selective serotonin 4 (5-HT4) receptor agonists. These compounds were noted for their potential as novel prokinetic agents, which could positively influence both upper and lower gastrointestinal tract functionality [Sonda et al., 2004].

Analytical Characterization in Biological Matrices

De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, including derivatives of 4-methoxy-3-(piperidine-1-sulfonyl)-phenylamine, for their presence in biological matrices such as blood, urine, and vitreous humor. Their study highlighted the analytical methodologies for identifying these compounds, emphasizing their relevance in forensic and pharmacological research [De Paoli et al., 2013].

Electrosynthesis Studies

Golub and Becker (2015) investigated the electrosynthesis of N-acyl and N-sulfonyl piperidine derivatives, providing insights into the anodic methoxylation processes. This study is significant for understanding the electrochemical behaviors of such compounds and their potential applications in synthetic chemistry [Golub & Becker, 2015].

Polymorphism Control in Drug Development

Takeguchi et al. (2015) and (2016) explored the polymorphism of a compound closely related to this compound, ASP3026, in the context of drug development. Their research provided valuable insights into the control of polymorphism for solid formulations, crucial for ensuring the stability and efficacy of pharmaceuticals [Takeguchi et al., 2015; Takeguchi et al., 2016].

Antimicrobial Activity of Derivatives

Mallikarjunaswamy et al. (2017) synthesized novel derivatives of 4-methoxy-phenylamine and evaluated their antimicrobial activities. Their study demonstrated the potential of these derivatives in combating various microbial infections, highlighting the broader applicability of these compounds in medicinal chemistry [Mallikarjunaswamy et al., 2017].

Synthesis of Structurally Related Benzamide Derivatives

Sonda et al. (2003) conducted a study on the synthesis of benzamide derivatives related to this compound, examining their serotonin 4 receptor agonist activity. This research contributes to understanding the structural-activity relationships and potential therapeutic applications of these compounds [Sonda et al., 2003].

Other Relevant Studies

Additional studies have been conducted on derivatives and analogues of this compound, examining their pharmacological properties, synthetic methodologies, and potential applications in various fields of scientific research [Back & Nakajima, 2000; Wallach et al., 2014; Prisinzano et al., 2002; and others].

Mecanismo De Acción

The mechanism of action of “4-Methoxy-3-(piperidine-1-sulfonyl)-phenylamine” is not specified in the search results. This typically refers to how the compound interacts at the molecular level, often in a biological context. As this compound is used for proteomics research , it might have specific interactions with proteins, but further details are not provided.

Direcciones Futuras

Propiedades

IUPAC Name |

4-methoxy-3-piperidin-1-ylsulfonylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-17-11-6-5-10(13)9-12(11)18(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRVYEUKKGMVAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2486841.png)

![N-[2-(4-chlorophenyl)ethyl]-4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)benzamide](/img/structure/B2486842.png)

![N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B2486845.png)

![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2486848.png)

![2-(4-(azepan-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2486852.png)

![5-(2-benzylsulfanylacetyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2486853.png)

![3-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzamide](/img/structure/B2486854.png)

![2-[(4-Tert-butylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B2486857.png)

![(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2486859.png)

![methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate](/img/structure/B2486864.png)